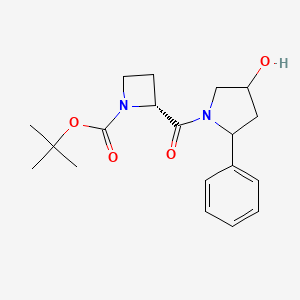![molecular formula C17H21FN4O2 B6976330 [1-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]-[3-(hydroxymethyl)-2-methylpiperidin-1-yl]methanone](/img/structure/B6976330.png)
[1-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]-[3-(hydroxymethyl)-2-methylpiperidin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]-[3-(hydroxymethyl)-2-methylpiperidin-1-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a piperidine ring, and a fluorophenyl group, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]-[3-(hydroxymethyl)-2-methylpiperidin-1-yl]methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the triazole ring through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones. The piperidine ring can be synthesized via reductive amination or other cyclization methods. The final step involves coupling the triazole and piperidine rings under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques like recrystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
[1-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]-[3-(hydroxymethyl)-2-methylpiperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like PCC or KMnO4.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), KMnO4 (Potassium permanganate)
Reduction: NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride)
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Substituted fluorophenyl derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis and medicinal chemistry.
Biology
In biological research, this compound may serve as a probe or ligand in studying enzyme interactions or receptor binding due to its triazole and piperidine moieties.
Medicine
Potential medicinal applications include its use as a pharmacophore in designing new drugs. The triazole ring is known for its bioactivity, and the fluorophenyl group can enhance the compound’s pharmacokinetic properties.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of [1-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]-[3-(hydroxymethyl)-2-methylpiperidin-1-yl]methanone involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The fluorophenyl group can enhance binding affinity and selectivity, while the piperidine ring may contribute to the compound’s overall stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [1-(4-Chlorophenyl)-5-methyl-1,2,4-triazol-3-yl]-[3-(hydroxymethyl)-2-methylpiperidin-1-yl]methanone
- [1-(4-Bromophenyl)-5-methyl-1,2,4-triazol-3-yl]-[3-(hydroxymethyl)-2-methylpiperidin-1-yl]methanone
- [1-(4-Methylphenyl)-5-methyl-1,2,4-triazol-3-yl]-[3-(hydroxymethyl)-2-methylpiperidin-1-yl]methanone
Uniqueness
The presence of the fluorophenyl group in [1-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]-[3-(hydroxymethyl)-2-methylpiperidin-1-yl]methanone distinguishes it from its analogs. Fluorine atoms can significantly influence the compound’s electronic properties, enhancing its reactivity and binding interactions. This makes it a unique candidate for various applications compared to its chloro, bromo, and methyl analogs.
Eigenschaften
IUPAC Name |
[1-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]-[3-(hydroxymethyl)-2-methylpiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O2/c1-11-13(10-23)4-3-9-21(11)17(24)16-19-12(2)22(20-16)15-7-5-14(18)6-8-15/h5-8,11,13,23H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNQDMDRCZWZKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1C(=O)C2=NN(C(=N2)C)C3=CC=C(C=C3)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(1S,2S)-2-phenylcyclopropyl]-[2-(5-phenyl-1H-imidazol-2-yl)piperidin-1-yl]methanone](/img/structure/B6976249.png)
![(5,6-Dimethylpyridin-2-yl)-[2-(1,3-thiazol-2-yl)morpholin-4-yl]methanone](/img/structure/B6976252.png)
![(5,6-Dimethylpyridin-2-yl)-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)piperidin-1-yl]methanone](/img/structure/B6976259.png)
![tert-butyl N-[3-(4-formyl-1,4-diazepan-1-yl)-2-(4-methoxyphenyl)propyl]carbamate](/img/structure/B6976261.png)
![[2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidin-1-yl]-[(1S,2S)-2-phenylcyclopropyl]methanone](/img/structure/B6976263.png)
![2-(4-tert-butylphenyl)sulfanyl-N-[(5-oxopyrrolidin-3-yl)methyl]acetamide](/img/structure/B6976276.png)
![tert-butyl N-[2-[1-[2-(oxolan-2-yl)acetyl]piperidin-4-yl]oxan-4-yl]carbamate](/img/structure/B6976289.png)
![tert-butyl (3aS,6aR)-1-(2-ethylbutanoyl)spiro[3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-3,4'-piperidine]-1'-carboxylate](/img/structure/B6976291.png)
![N-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-2-(2-fluorophenoxy)butanamide](/img/structure/B6976307.png)
![tert-butyl (2R)-2-[(1-hydroxy-3-piperidin-1-ylpropan-2-yl)carbamoyl]azetidine-1-carboxylate](/img/structure/B6976316.png)
![1-(3-bromophenyl)-N-[(5-oxopyrrolidin-3-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B6976318.png)
![N-[(2-methylsulfonylphenyl)methyl]-2-azabicyclo[4.1.0]heptane-2-carboxamide](/img/structure/B6976320.png)

![2-(furan-2-yl)-N-[1-(1-methylpyrazol-3-yl)ethyl]-2-pyrrolidin-1-ylethanamine](/img/structure/B6976349.png)
